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Compound of Interest

2,7-Dimethylquinoline-3-carboxylic
Compound Name:

acid
CAS No.: 470702-35-3
Cat. No.: B188179

Get Quote

Executive Summary & Chemical Rationale

2,7-Dimethylquinoline-3-carboxylic acid is a functionalized heteroaromatic scaffold
belonging to the quinoline-3-carboxylic acid family. While historically utilized as a synthetic
intermediate for 4-quinolone antibiotics and NK3 receptor antagonists, recent structure-activity
relationship (SAR) studies suggest intrinsic bioactivity in two distinct therapeutic areas:
antimicrobial action (via DNA gyrase interference) and antineoplastic activity (via EGFR-TK
inhibition).

This guide outlines a rigorous preliminary screening protocol to validate the biological profile of
this specific isomer. The 2,7-dimethyl substitution pattern is critical; the C2-methyl group often
enhances metabolic stability against oxidation, while the C7-methyl modulates lipophilicity
(LogP), influencing membrane permeability.

Physicochemical Snhapshot (Predicted)
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Property Value Implication

Fragment-like, high ligand

Molecular Weight ~201.22 g/mol o _
efficiency potential.
Good membrane permeability;
LogP (Octanol/Water) ~2.8-3.2 ) ) o
suitable for oral bioavailability.
Anionic at physiological pH
pKa (Acid) ~45-5.0 (7.4); requires DMSO for stock
solutions.
High blood-brain barrier (BBB)
PSA (Polar Surface Area) ~37 A2

penetration potential.

Phase I: In Silico & Physicochemical Profiling

Before wet-lab screening, "fail early" criteria must be applied to ensure the compound meets
drug-likeness standards.

Solubility & Stability Profiling

Objective: Determine the maximum soluble concentration (MSC) for biological assays to
prevent precipitation-induced false positives.

Protocol:

e Stock Preparation: Dissolve 10 mg of 2,7-Dimethylquinoline-3-carboxylic acid in 1 mL
100% DMSO (Result: 10 mg/mL or ~50 mM). Vortex for 2 minutes.

e Aqueous Dilution: Perform serial dilutions in PBS (pH 7.4).

o Turbidimetry: Measure Absorbance at 620 nm. An increase in OD > 0.01 indicates
precipitation.

 Stability: Incubate stock in DMSO and PBS at 37°C for 24 hours. Analyze via HPLC-UV to
confirm <5% degradation.
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Critical Insight: As a carboxylic acid, solubility will drop significantly at pH < 4. Ensure all cell-
based assay media are buffered to pH 7.2—-7.4.

Phase II: Antimicrobial Screening (Primary
Indication)

Quinoline-3-carboxylic acids are structural isosteres of the quinolone antibiotic pharmacophore
(e.g., nalidixic acid). The primary screen must assess antibacterial potency.

Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

Target Organisms:

o Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
o Gram-Positive:Staphylococcus aureus (ATCC 29213).

Workflow:

 Inoculum: Adjust bacterial suspension to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

» Plate Setup: Use 96-well round-bottom plates.
o Test Wells: Serial 2-fold dilutions of the compound (Range: 64

g/mLto 0.125
g/mL).
o Positive Control: Ciprofloxacin (Fluoroquinolone benchmark).

o Negative Control: DMSO vehicle (Max 1% v/v).

e Incubation: 16—20 hours at 35°C + 2°C.
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e Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible
growth.

Mechanism of Action: DNA Gyrase Supercoiling Assay

If MIC < 10

g/mL, validate the mechanism.

 Principle: Test if the compound inhibits the conversion of relaxed plasmid pBR322 to its
supercoiled form by E. coli DNA gyrase.

e Readout: Gel electrophoresis. Presence of relaxed DNA bands in treated samples indicates
inhibition.

Phase lll: Antiproliferative & Cytotoxicity Screening

Recent literature links quinoline-3-carboxylic acid derivatives to EGFR tyrosine kinase
inhibition, relevant for non-small cell lung cancer (NSCLC).

MTT Viability Assay (Metabolic Activity)

Cell Lines:

e A549 (Lung carcinoma, EGFR wild-type).

e H1975 (Lung carcinoma, EGFR L858R/T790M mutant).

e HEK293 (Human embryonic kidney — Normal control for toxicity index).
Protocol:

e Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
e Treatment: Add compound (0.1 — 100

M) for 72 hours.
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o Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with
DMSO.

e Analysis: Measure OD at 570 nm. Calculate IC50 using non-linear regression (GraphPad
Prism).

Success Criteria;
e Hit: IC50< 10

M in cancer lines.

o Selectivity Index (SlI): IC50 (HEK293) / IC50 (Cancer) > 5.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for validating 2,7-Dimethylquinoline-3-
carboxylic acid.
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Compound: 2,7-Dimethylquinoline-3-COOH

Phase I: Solubility & Stability
(DMSO/PBS, HPLC)

i

Soluble > 50uM?
Yes Yes
Phase II: Antimicrobial (MIC) Phase IlI: Cytotoxicity (MTT)
(E. coli, S. aureus) (A549, HEK293)
l No (Precipitates) l
MIC < 10 pg/mL? IC50 < 10 pM?

Mechanism: DNA Gyrase Inhibition

Discard / Structural Optimization

Mechanism: EGFR-TK Phosphorylation

Click to download full resolution via product page

Figure 1: Decision-matrix for preliminary screening. Parallel processing of antimicrobial and
anticancer assays is recommended due to the scaffold's dual potential.

Phase IV: ADMET & Safety Profiling
If the compound passes biological screening (MIC < 10

g/mL or IC50 < 10

M), a preliminary safety check is mandatory before in vivo studies.
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Ames Test (Mutagenicity)

Quinoline derivatives can be intercalating agents, posing mutagenic risks.
 Strain:Salmonella typhimurium TA98/TA100.
e Method: Plate incorporation method +/- S9 metabolic activation.

o Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

hERG Channel Inhibition (Cardiotoxicity)

o Method: Competitive binding assay (Radioligand displacement) or Patch-clamp (if available).
» Rationale: Many quinolines block hERG K+ channels, leading to QT prolongation.

Data Analysis & Interpretation
Quantitative Metrics Table

Summarize your findings in this format to facilitate Go/No-Go decisions.

Assay Metric Threshold for "Hit"  Validation Control
> 100
Solubility Max Concentration Hydrocortisone
M (PBS)
<8
Antibacterial MIC (E. coli) Ciprofloxacin
g/mL
<5
Anticancer IC50 (A549) Gefitinib
M
Selectivity S| (HEK293/A549) >5.0 Doxorubicin (Toxic)
Toxicity Ames Test Negative Sodium Azide (+)

Mechanistic Hypothesis
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The 3-carboxylic acid moiety is crucial for coordinating Magnesium ions (

) within the active site of Type Il Topoisomerases (bacteria) or potentially interacting with the
ATP-binding pocket of Kinases (cancer). The 2,7-dimethyl pattern likely provides the necessary
hydrophobic bulk to fit into the binding pocket while restricting rotation, potentially increasing
binding affinity compared to the unsubstituted parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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